[4-(1-ADAMANTYL)PIPERAZINO](PHENYL)METHANONE
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Overview
Description
4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a complex organic compound that features both adamantane and piperazine moieties. Adamantane is a polycyclic hydrocarbon known for its stability and unique structure, while piperazine is a heterocyclic amine with significant pharmaceutical applications. The combination of these two structures in one molecule offers unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through reactions involving adamantane derivatives such as 1-adamantylamine or 1-adamantanol.
Piperazine Introduction: The piperazine ring is introduced through cyclization reactions involving diamine derivatives and sulfonium salts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.
Substitution: Substitution reactions can take place at the piperazine ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the ketone group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Its stability and rigidity make it suitable for the synthesis of novel materials.
Biology:
Drug Development: The piperazine moiety is known for its pharmaceutical applications, making this compound a potential candidate for drug development.
Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents by inhibiting specific molecular targets.
Industry:
Polymer Synthesis: The adamantane moiety can be used in the synthesis of high-performance polymers.
Mechanism of Action
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to effectively interact with lipid membranes and proteins. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-Adamantylamine: Shares the adamantane moiety but lacks the piperazine ring.
Piperazine: Lacks the adamantane moiety but shares the piperazine ring.
Adamantylidene Derivatives: Compounds with similar adamantane structures but different functional groups.
Uniqueness: The combination of adamantane and piperazine in 4-(1-ADAMANTYL)PIPERAZINOMETHANONE provides unique properties such as enhanced stability, lipophilicity, and potential biological activity. This makes it distinct from other compounds that contain only one of these moieties.
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-20(19-4-2-1-3-5-19)22-6-8-23(9-7-22)21-13-16-10-17(14-21)12-18(11-16)15-21/h1-5,16-18H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPPEYAIXMMUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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